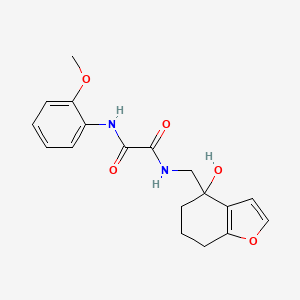![molecular formula C11H12ClNO2 B2926571 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile CAS No. 142037-04-5](/img/structure/B2926571.png)
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12ClNO2 . It is an impurity reference material related to Atenolol, a medication used to treat high blood pressure and heart-associated chest pain . This compound is part of the family of cardiac drugs and beta blockers .
Synthesis Analysis
The synthesis of “this compound” has been reported in the context of the synthesis of enantiopure atenolol . An enzymatic kinetic resolution approach was used to synthesize the enantiopure intermediates from the corresponding racemic alcohol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: OC(CCl)COc1ccc(CC#N)cc1 . The InChI representation is: InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 225.67 . The compound has an accurate mass of 225.0557 . It is typically stored at -18°C and shipped with an ice pack at -20°C .Wissenschaftliche Forschungsanwendungen
Solvolysis Reactions and Ion-Molecule Pairs : Research by Jia, Ottosson, Zeng, and Thibblin (2002) demonstrated the solvolysis of compounds in acetonitrile and water, providing insight into the behavior of related chemical structures in similar environments (Jia, Ottosson, Zeng, & Thibblin, 2002).
Acidity Levels in Chemical Reactions : Bautista-Martínez, González, and Aguilar-Martínez (2003) explored the voltammetric study of quinones containing α-hydroxy group in acetonitrile, which may offer insights into how acidity levels in acetonitrile influence chemical reactions (Bautista-Martínez, González, & Aguilar-Martínez, 2003).
Enantioselective Synthesis and Kinetic Resolution : Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers using lipase B from Candida antarctica, where 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile was a key intermediate, highlighting its role in the preparation of enantiomerically pure compounds (Lund, Bøckmann, & Jacobsen, 2016).
Photolytic Transformations : Suzuki et al. (1976) examined the photolytic transformations of similar compounds in acetonitrile, shedding light on the photolytic behavior of this compound (Suzuki et al., 1976).
Environmental Impact and Degradation : DellaGreca et al. (2009) researched the environmental impact of drug atenolol, which contains a structure similar to this compound, providing insight into the degradation pathways and environmental fate of such compounds (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).
Crystal Structure Analysis : Goubitz et al. (1999) determined the crystal structures of various benzene derivatives, including compounds structurally related to this compound, which is crucial for understanding the physical properties and potential applications of these compounds (Goubitz et al., 1999).
Eigenschaften
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOWIZRCDUJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2926489.png)
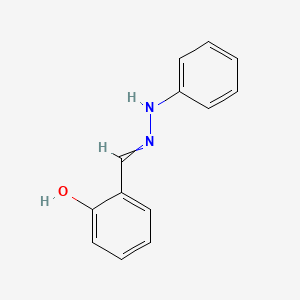

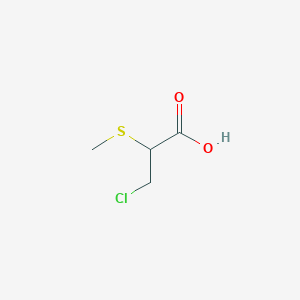
![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2926497.png)
![(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)
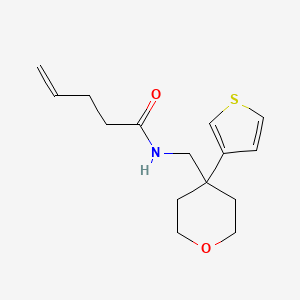
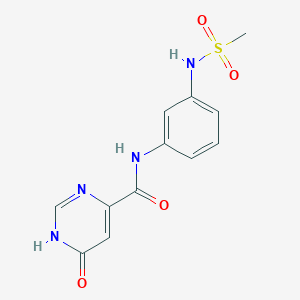
![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)

